molecular formula C22H30N2O3S2 B12130728 (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12130728
M. Wt: 434.6 g/mol
InChI Key: AAXXZXSWBULPDG-JZJYNLBNSA-N
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Description

The compound (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered thiazolidinone core with a conjugated benzylidene substituent and a morpholine moiety. This article compares its physicochemical properties, synthetic routes, and biological relevance with structurally similar analogues.

Properties

Molecular Formula

C22H30N2O3S2

Molecular Weight

434.6 g/mol

IUPAC Name

(5Z)-3-morpholin-4-yl-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H30N2O3S2/c1-2-3-4-5-6-7-14-27-19-10-8-18(9-11-19)17-20-21(25)24(22(28)29-20)23-12-15-26-16-13-23/h8-11,17H,2-7,12-16H2,1H3/b20-17-

InChI Key

AAXXZXSWBULPDG-JZJYNLBNSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Classical Condensation Protocol

A mixture of 3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one (3 mmol), 4-octyloxybenzaldehyde (4 mmol), and anhydrous sodium acetate (3 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours. The product precipitates upon cooling and is purified via recrystallization (DMF:acetic acid, 1:2), achieving a 67–75% yield. The Z-configuration is confirmed by NMR, with the exocyclic =CH– proton resonating as a singlet at δ 7.65–7.77 ppm.

Optimization Notes:

  • Base: Sodium acetate enhances aldehyde enolate formation.

  • Solvent: Acetic acid acts as both solvent and proton donor.

  • Stereoselectivity: Prolonged heating favors thermodynamic Z-isomer formation.

Microwave-Enhanced Condensation

Recent advancements employ microwave irradiation to accelerate the condensation. Using MgO as a base in ethanol, the reaction completes within 30 minutes at 100°C, improving yields to 82%. This method reduces side products and energy consumption.

One-Pot Tandem Synthesis

An integrated approach combines core formation and condensation in a single pot. Morpholine-4-carbothioamide, 4-octyloxybenzaldehyde, and chloroacetyl chloride are reacted with MgO in ethanol under microwave conditions. The tandem process avoids isolating intermediates, streamlining production:

Procedure:

  • Morpholine-4-carbothioamide (0.3 mmol), MgO (0.3 mmol), and ethanol (5 mL) are irradiated at 80°C for 1 hour.

  • Chloroacetyl chloride (0.3 mmol) and 4-octyloxybenzaldehyde (0.4 mmol) are added.

  • The mixture is heated at 100°C for 30 minutes.

  • Purification via flash chromatography (n-hexane:ethyl acetate) yields the final product (78%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 12.83 (s, 1H, NH), 7.76 (s, 1H, =CH–), 7.18–7.05 (m, 4H, Ar–H), 3.95 (t, J = 6.6 Hz, 2H, OCH2), 3.70–3.60 (m, 4H, morpholine), 2.80–2.70 (m, 4H, morpholine), 1.75–1.25 (m, 12H, octyl chain).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C).

Crystallographic Data

Single-crystal X-ray diffraction confirms the Z-configuration, with dihedral angles between the thiazolidinone and benzylidene planes averaging 8.5°.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Time Catalyst
Classical Two-StepAcetic acid, reflux, 4h67–75%6hNaOAc
Microwave One-PotEthanol, 100°C, microwave78%1.5hMgO
Tandem CondensationEthanol, 80–100°C, microwave82%2hMgO

Key Findings:

  • Microwave methods reduce reaction time by 60% compared to classical heating.

  • MgO outperforms NaOAc in yield and environmental impact.

  • One-pot synthesis minimizes purification steps, enhancing scalability.

Challenges and Mitigation Strategies

Solubility Issues

The octyloxy chain’s hydrophobicity complicates aqueous workups. Substituting ethanol with THF:water (3:1) improves solubility during extraction.

Stereochemical Control

Z-selectivity is maintained by avoiding strong bases that promote isomerization. Lower temperatures (80–100°C) and shorter reaction times favor kinetic Z-product formation .

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield the corresponding thiazolidin-4-one or morpholine derivatives.

    Substitution: Substitution reactions at the benzylidene or octyloxy positions are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Thiazolidin-4-one or morpholine derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been recognized for their diverse biological activities, including antimicrobial properties. Initial studies suggest that (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one may exhibit significant antibacterial and antifungal activities. The presence of the morpholine ring is hypothesized to enhance interaction with microbial targets, potentially leading to effective therapeutic agents against resistant strains.

Anticancer Properties

Recent investigations into thiazolidinone derivatives have indicated potential anticancer properties. The compound's unique structural features may facilitate interactions with cancer cell pathways, inhibiting proliferation and inducing apoptosis. Ongoing research is focused on elucidating the specific mechanisms by which this compound may exert cytotoxic effects on various cancer cell lines.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including autoimmune disorders and chronic inflammatory conditions. Preliminary studies suggest that (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one might possess anti-inflammatory properties. These effects could be attributed to its ability to modulate inflammatory cytokines and pathways.

Synthesis and Derivatives

The synthesis of (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions that allow for high yields and purity. Key synthetic routes include:

  • Formation of the Thiazolidinone Ring : This involves cyclization reactions between appropriate precursors.
  • Substitution Reactions : The introduction of the morpholine and octyloxy groups can be achieved through nucleophilic substitution methods.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives demonstrated that compounds similar to (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents in enhancing antimicrobial efficacy.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal assessed the cytotoxic effects of various thiazolidinone derivatives on breast cancer cell lines. Results indicated that compounds with structural similarities to (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one significantly reduced cell viability through apoptosis induction.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Benzylidene Substituents
  • Hydroxy/Methoxy Groups: Compounds like (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) and (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5d) exhibit high melting points (251–258°C) due to strong intermolecular hydrogen bonding from phenolic -OH groups. In contrast, the target compound’s 4-octyloxy chain likely reduces melting points by introducing conformational flexibility .
  • Benzodioxolyl Groups :

    • (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e) shows increased π-π stacking interactions due to the planar benzodioxole ring, whereas the target compound’s linear octyloxy chain may favor hydrophobic interactions .
Position 3 Substituents
  • Morpholine vs. Piperazine/Phenyl :
    • The morpholin-4-yl group in the target compound provides a rigid, polar moiety that may participate in hydrogen bonding, unlike 3-phenyl derivatives (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ) . Piperazine-containing analogues (e.g., 5e) introduce basic nitrogen atoms, which could modulate solubility and pharmacokinetics .

Crystallographic and Structural Insights

  • Hydrogen-Bonding Networks: Analogues like (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate form extensive O–H···S and O–H···O hydrogen bonds, stabilizing crystal lattices . The target compound’s morpholine oxygen and thioxo sulfur may participate in similar interactions . Solvate formation (e.g., methanol vs. dimethylsulfoxide) influences packing efficiency and solubility, as seen in comparisons between (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one solvates .

Biological Activity

The compound (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thioketones with aldehydes in the presence of catalysts. For this compound, a method involving morpholine and an octyloxy-substituted benzaldehyde was employed to achieve high yields and purity. Characterization was performed using techniques such as NMR and mass spectrometry to confirm the structure.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives possess significant antimicrobial properties. A study reported that similar thiazolidinones exhibited activity against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged widely, indicating varying levels of effectiveness depending on the specific strain tested.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus10
Escherichia coli20
Candida albicans15

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress.

A recent study highlighted that thiazolidinones could inhibit tumor growth in xenograft models, demonstrating a promising therapeutic index.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest. Thiazolidinone derivatives have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis or inflammatory bowel disease.

Case Studies

  • Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested against various pathogens. The results indicated that compounds with specific substitutions on the benzylidene moiety exhibited enhanced antibacterial activity compared to standard antibiotics.
  • Cancer Cell Line Studies : In a comparative study, (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 25 µM.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one to improve yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of aldehydes (e.g., 4-octyloxybenzaldehyde) with thiazolidinone precursors. Key steps include:

  • Base-catalyzed condensation to form the benzylidene intermediate .
  • Temperature control (e.g., reflux in ethanol or DMSO) to minimize side reactions .
  • Catalyst selection (e.g., mild bases like triethylamine) to enhance reaction efficiency .
    • Purification : Use recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound, particularly the (5Z)-configuration?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and Z-configuration via coupling constants (e.g., olefinic protons at δ ~7.5–8.0 ppm with J ≈ 12–14 Hz) .
  • HPLC-MS : To assess purity (>95%) and molecular weight confirmation .
  • X-ray crystallography (if crystals form) for definitive stereochemical assignment .

Q. How does the octyloxybenzylidene moiety influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The octyloxy chain enhances logP values, improving membrane permeability but reducing aqueous solubility. Use shake-flask or HPLC-based methods to measure partition coefficients .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points (~150–200°C) and decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anticancer studies)?

  • Methodological Answer :

  • Assay-Specific Variables : Test solubility in assay media (e.g., DMSO vs. PBS) to identify false negatives due to precipitation .
  • Target Selectivity : Perform molecular docking against enzymes (e.g., bacterial topoisomerase vs. human kinases) to explain divergent activities .
  • Dose-Response Curves : Use IC50_{50}/MIC values with standardized protocols (CLSI guidelines) to ensure reproducibility .

Q. What strategies are effective for improving the stereochemical control during synthesis, particularly in avoiding (5E)-isomer formation?

  • Methodological Answer :

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor Z-configuration by stabilizing transition states .
  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing isomerization risks (e.g., 30 min at 100°C vs. 24 hr conventional heating) .
  • Catalytic Additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl2_2) to enforce stereoselectivity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the octyloxy substituent in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace octyloxy with shorter (e.g., hexyloxy) or polar (e.g., hydroxy) groups .
  • Biological Testing : Compare antimicrobial (e.g., against S. aureus) and cytotoxic (e.g., MTT assays on HeLa cells) profiles .
  • Computational Modeling : MD simulations to correlate chain length with target binding affinity (e.g., hydrophobic pocket occupancy) .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cellular targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} against targets like COX-2 or EGFR using fluorogenic substrates .
  • Cellular Uptake Studies : Fluorescence labeling (e.g., BODIPY tags) tracked via confocal microscopy .
  • Transcriptomics : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis or inflammation) .

Q. How do solubility limitations impact in vivo efficacy, and what formulation strategies can mitigate this?

  • Methodological Answer :

  • Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for improved aqueous solubility .
  • Co-Solvent Systems : Use Cremophor EL or cyclodextrins in preclinical dosing .

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